2-(4-Methylphenyl)cyclopentan-1-one, also known as 4-methyl-2-cyclopentylacetophenone, is an organic compound classified as a ketone. Its molecular formula is , indicating it contains a cyclopentane ring with a methylphenyl substituent at the second carbon and a carbonyl group at the first carbon. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
This compound can be sourced from chemical suppliers and is classified under the category of cyclic ketones. It is often used as an intermediate in organic synthesis due to its unique structural features, which allow for diverse chemical transformations.
The synthesis of 2-(4-Methylphenyl)cyclopentan-1-one typically involves several key steps:
The reaction conditions usually involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) during hydrogenation steps. The optimization of reaction parameters is crucial to achieve high yields and purity.
The molecular structure of 2-(4-Methylphenyl)cyclopentan-1-one consists of a cyclopentane ring with a methyl group attached to one of the phenyl groups. The carbonyl group is positioned at the first carbon of the cyclopentane ring.
2-(4-Methylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Electrophilic substitution typically employs halogens or nitrating agents under controlled conditions.
The mechanism of action for 2-(4-Methylphenyl)cyclopentan-1-one involves its interaction with biological targets, particularly enzymes and receptors. The carbonyl group can act as an electrophile, while the aromatic system may engage in π-π stacking interactions with aromatic residues in proteins.
2-(4-Methylphenyl)cyclopentan-1-one has several scientific applications:
The structural motif of 2-(4-methylphenyl)cyclopentan-1-one (C₁₂H₁₄O, MW 188.7 g/mol) represents a significant evolution in cyclopentanone chemistry that emerged prominently in early 21st century pharmacological research. Alkyl-substituted cyclopentanones first gained attention as synthetic intermediates in fragrance chemistry during the mid-20th century, with simple analogs like 2-methylcyclopentanone (CAS 1120-72-5) serving as foundational building blocks . The strategic incorporation of the para-methylphenyl substituent marked a pivotal advancement that significantly expanded the compound's utility in medicinal chemistry. This structural modification enhanced both the steric and electronic properties of the molecule while maintaining the inherent reactivity of the carbonyl group, creating a versatile scaffold for drug discovery programs [1].
The historical significance of 2-(4-methylphenyl)cyclopentan-1-one is intrinsically linked to its emergence as a privileged intermediate in cardiovascular drug development. By approximately 2010, pharmaceutical screening libraries began incorporating substituted cyclopentanone derivatives, recognizing their potential as conformationally constrained bioisosteres for acyclic ketones. The specific 4-methylphenyl substitution pattern gained prominence due to its optimal balance of hydrophobicity and steric bulk, which proved particularly advantageous in the synthesis of ryanodine receptor (RyR) modulators – a class of therapeutic targets with significant implications for cardiac arrhythmia treatment . The compound's appearance in PubChem (CID 130046267) and commercial screening catalogs around this period reflects its establishment as a research tool in pharmacological investigations [1] [4].
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Research Applications |
---|---|---|---|---|
2-(4-Methylphenyl)cyclopentan-1-one | C₁₂H₁₄O | 188.7 | para-methylphenyl at C2 | RyR2 inhibitors, SAR studies |
2-(2-Chloro-4-methylphenyl)cyclopentan-1-one | C₁₂H₁₃ClO | 208.7 | ortho-chloro, para-methyl phenyl | Specialized SAR investigations |
2-(2-Chlorophenyl)cyclopentan-1-one | C₁₁H₁₁ClO | 194.7 | ortho-chlorophenyl | Synthetic intermediate building block [6] |
2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one | C₁₂H₁₃FO | 192.2 | meta-fluoro, para-methyl phenyl | Exploratory analog development [5] |
2-[4-(Methylamino)phenyl]cyclopentan-1-one | C₁₂H₁₅NO | 189.3 | para-methylamino phenyl | Functionalized derivative for lead optimization [4] |
The strategic value of 2-(4-methylphenyl)cyclopentan-1-one in medicinal chemistry stems from its unique three-dimensional architecture that combines a semi-rigid alicyclic system with an aromatic pharmacophore. This configuration creates distinct spatial orientations of pharmacophoric elements while maintaining sufficient flexibility for target binding adaptation. The compound's significance was dramatically elevated when structure-activity relationship (SAR) studies on ryanodine receptor type 2 (RyR2) inhibitors revealed that the 4-methylphenyl-substituted cyclopentanone derivative exhibited exceptional potency. In seminal research published in 2025, this compound demonstrated a remarkable 15.5-fold increase in RyR2 inhibitory activity (EC₅₀ = 4.83 μM) compared to its unsubstituted phenyl counterpart (EC₅₀ = 26.8 μM) and significantly outperformed other alkyl-substituted analogs including 4-ethyl (EC₅₀ = 24.1 μM) and 4-tert-butyl (EC₅₀ >30 μM) derivatives . This breakthrough established the 4-methylphenyl-cyclopentanone motif as a privileged scaffold for ion channel modulation, particularly for cardiac applications involving pathogenic RyR2 mutants like R4495C and R2474S associated with catecholaminergic polymorphic ventricular tachycardia (CPVT).
The synthetic versatility of 2-(4-methylphenyl)cyclopentan-1-one further enhances its medicinal chemistry applications. The carbonyl functionality serves as a strategic handle for diverse chemical transformations, including:
These transformations facilitate rapid generation of structural diversity while preserving the core scaffold's advantageous properties. The synthetic accessibility of this compound is demonstrated by robust routes such as Friedel-Crafts acylation of para-xylene with cyclopentanone-derived acid chlorides or transition-metal catalyzed coupling approaches, which provide multigram quantities essential for lead optimization campaigns [6]. The molecular framework has proven particularly valuable in the development of conformationally restricted analogs where the cyclopentane ring imposes defined torsional angles between the ketone pharmacophore and the aromatic system – a critical feature for target selectivity in RyR2 inhibition .
Compound Derivative | Substituent Position | EC₅₀ (μM) | Relative Potency vs. Lead Compound |
---|---|---|---|
4-Methylphenyl analog | para-methyl | 4.83 | 15.5-fold increase |
Unsubstituted phenyl | H | 26.8 | Baseline activity |
4-Fluorophenyl analog | para-fluoro | 24.1 | 1.1-fold change |
4-Ethylphenyl analog | para-ethyl | 24.1 | Comparable to unsubstituted |
3-Methylphenyl analog | meta-methyl | 9.51 | 2.8-fold increase |
2-Methylphenyl analog | ortho-methyl | >30 | Significant activity loss |
4-tert-Butylphenyl analog | para-t-butyl | >30 | Significant activity loss |
Data derived from RyR2(WT) inhibitory assays reported in structure-activity relationship studies
The molecular architecture of 2-(4-methylphenyl)cyclopentan-1-one enables strategic interactions with biological targets through multiple mechanisms. The carbonyl oxygen serves as a hydrogen bond acceptor capable of forming critical interactions with protein backbone amides or polar side chains. Simultaneously, the electron-rich aromatic system facilitates π-stacking interactions with tyrosine, phenylalanine, or histidine residues in binding pockets, while the para-methyl group provides a hydrophobic contact point that enhances binding affinity without introducing excessive steric bulk. This balanced combination of pharmacophoric elements explains the scaffold's privileged status in targeting RyR2 – a large tetrameric calcium release channel critical for cardiac muscle contraction regulation. The scaffold's demonstrated inhibition of both wild-type RyR2 and pathogenic mutants (R4495C and R2474S) further underscores its therapeutic potential for treating inherited arrhythmias where current therapies like implantable cardioverter defibrillators show limitations .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1